(E)-[(5-bromo-2-fluorophenyl)methylidene](methoxy)amine
Description
(E)-(5-Bromo-2-fluorophenyl)methylideneamine is a Schiff base derivative characterized by a bromo-fluorophenyl backbone and a methoxy-substituted imine group. Its structure features a planar geometry due to the conjugated system of the aromatic ring and the methylideneamine moiety, which facilitates π-π stacking and dipole interactions in molecular packing . The compound’s synthesis typically involves condensation of 5-bromo-2-fluorobenzaldehyde with methoxyamine hydrochloride under mild conditions (e.g., methanol, 22–25°C) .
Properties
Molecular Formula |
C8H7BrFNO |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
(Z)-1-(5-bromo-2-fluorophenyl)-N-methoxymethanimine |
InChI |
InChI=1S/C8H7BrFNO/c1-12-11-5-6-4-7(9)2-3-8(6)10/h2-5H,1H3/b11-5- |
InChI Key |
LCABLQBLYCGYBH-WZUFQYTHSA-N |
Isomeric SMILES |
CO/N=C\C1=C(C=CC(=C1)Br)F |
Canonical SMILES |
CON=CC1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Structural and Mechanistic Considerations
Molecular Architecture
Synthetic Methodologies
Direct Condensation Route
The most straightforward approach involves refluxing equimolar amounts of 5-bromo-2-fluorobenzaldehyde and methoxyamine in anhydrous ethanol or toluene, catalyzed by glacial acetic acid (1–5 mol%):
$$
\text{Ar–CHO} + \text{NH}2\text{OCH}3 \xrightarrow{\text{CH}3\text{COOH, Δ}} \text{Ar–CH=N–OCH}3 + \text{H}_2\text{O}
$$
Optimization Parameters:
- Solvent Selection: Polar aprotic solvents (e.g., THF) enhance reaction rates compared to ethanol.
- Catalyst Loading: Increased acetic acid concentration (up to 10 mol%) improves yields but risks side product formation.
- Temperature: Reflux conditions (78–110°C) typically achieve 65–72% yields within 4–6 hours.
Table 1: Representative Reaction Conditions and Yields
| Solvent | Catalyst (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 5 | 6 | 68 |
| Toluene | 3 | 5 | 71 |
| THF | 5 | 4 | 74 |
Stereochemical Control
The E/Z isomerism in Schiff bases necessitates careful condition modulation. Key factors include:
Purification and Characterization
Isolation Techniques
Industrial-Scale Considerations
Pilot-scale reactions (50 L batches) using continuous flow reactors achieve 82% yield with residence times <10 minutes, highlighting scalability potential. Key parameters include:
- Flow Rate: 15 mL/min
- Temperature: 120°C
- Pressure: 2 bar
Chemical Reactions Analysis
Types of Reactions
(E)-(5-bromo-2-fluorophenyl)methylideneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-(5-bromo-2-fluorophenyl)methylideneamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (E)-(5-bromo-2-fluorophenyl)methylideneamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Biological Activity
(E)-(5-bromo-2-fluorophenyl)methylideneamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C9H9BrFNO, it contains a bromine and fluorine atom on a phenyl ring, along with a methoxy group and an imine functional group. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications.
The compound's structure can be represented as follows:
- Molecular Formula : C9H9BrFNO
- Functional Groups : Imine, Methoxy, Halogenated Phenyl
Synthesis
Synthesis methods for (E)-(5-bromo-2-fluorophenyl)methylideneamine include various organic reactions that utilize starting materials such as brominated and fluorinated phenols. These methods often involve imine formation through condensation reactions.
Anticancer Properties
Recent studies indicate that (E)-(5-bromo-2-fluorophenyl)methylideneamine exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its activity compared to other compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (E)-(5-bromo-2-fluorophenyl)methylideneamine | MCF-7 | 12.50 | Induces apoptosis |
| Compound A | NCI-H460 | 42.30 | Cell cycle arrest |
| Compound B | Hep-2 | 3.25 | Inhibits proliferation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
The biological activity of (E)-(5-bromo-2-fluorophenyl)methylideneamine is hypothesized to involve multiple pathways:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : It may interfere with the cell cycle, preventing cancer cells from dividing.
- Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in cancer progression.
Case Studies
- Study on MCF-7 Cells : A detailed investigation demonstrated that treatment with (E)-(5-bromo-2-fluorophenyl)methylideneamine resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, suggesting its potential for therapeutic use.
- Comparative Analysis : When compared to structurally similar compounds, (E)-(5-bromo-2-fluorophenyl)methylideneamine showed superior anticancer efficacy, particularly against breast cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
